N-[3-(2,4-dichlorophenoxy)propyl]-2-methylpropan-2-amine
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Overview
Description
N-[3-(2,4-dichlorophenoxy)propyl]-2-methylpropan-2-amine is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dichlorophenoxy group attached to a propyl chain, which is further connected to a methylpropan-2-amine moiety. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,4-dichlorophenoxy)propyl]-2-methylpropan-2-amine typically involves the reaction of 2,4-dichlorophenol with an appropriate propylamine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,4-dichlorophenoxy)propyl]-2-methylpropan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(2,4-dichlorophenoxy)propyl]-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of N-[3-(2,4-dichlorophenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. As a monoamine oxidase A (MAO-A) inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and anxiety disorders .
Comparison with Similar Compounds
Similar Compounds
N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propynylamine: Another compound with a similar structure but with a propynyl group instead of a methylpropan-2-amine moiety.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
Uniqueness
N-[3-(2,4-dichlorophenoxy)propyl]-2-methylpropan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit MAO-A sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
N-[3-(2,4-dichlorophenoxy)propyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO/c1-13(2,3)16-7-4-8-17-12-6-5-10(14)9-11(12)15/h5-6,9,16H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLFOKVRINJIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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